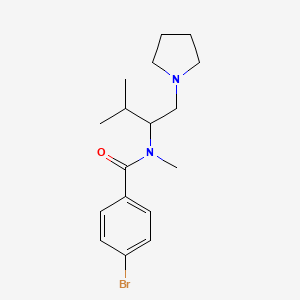
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate can be synthesized through several methods. One common route involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted piperidine derivatives.
Deprotection Reactions: The major product is 4-aminopiperidine.
Aplicaciones Científicas De Investigación
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that do. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- 1-Boc-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is unique due to its specific structure, which combines a Boc-protected amine with a piperidine ring. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H28N2O4 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
ditert-butyl 4-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(16)7-9-17(10-8-15)12(19)21-14(4,5)6/h7-10,16H2,1-6H3 |
Clave InChI |
LXYRDHJNNFZWBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)






![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)



![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
